![molecular formula C16H14O B1580732 9-Anthraceneethanol CAS No. 54060-73-0](/img/structure/B1580732.png)
9-Anthraceneethanol
Overview
Description
9-Anthraceneethanol is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Anthraquinones, a group of compounds to which 9-(2-hydroxyethyl)anthracene belongs, have been reported to interact with various biological targets, including enzymes and cellular receptors .
Mode of Action
For instance, some anthraquinones have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
They can also affect the polyketide pathway, resulting in the formation of hydroxylated anthraquinones .
Pharmacokinetics
These studies suggest that anthraquinones are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Anthraquinones have been reported to exhibit various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 9-(2-Hydroxyethyl)anthracene can be influenced by various environmental factors. For instance, the solubility of the compound in water and its partition coefficient can affect its bioavailability and distribution in the body . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and light exposure .
Biological Activity
9-Anthraceneethanol, also known as 9-anthracenemethanol, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its structure, characterized by a hydroxyl group attached to an anthracene moiety, allows it to participate in various chemical reactions and biological processes. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₁₅H₁₂O
- Molecular Weight : 208.26 g/mol
- Melting Point : 160-165 °C
- Boiling Point : 371 °C
Biological Activity Overview
This compound exhibits a range of biological activities, including cytotoxic effects against cancer cell lines and potential applications in drug delivery systems. Its ability to form complexes with cellular components enhances its therapeutic potential.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, N1-(9-anthracenylmethyl)triamines demonstrated increased potency in murine leukemia cells (L1210) and Chinese hamster ovary (CHO) cells, particularly when treated with alpha-difluoromethylornithine (DFMO). The most effective derivatives showed high affinity for polyamine transporters (PAT), indicating that they can selectively target cancer cells .
Compound | Cell Line | K(i) Value (μM) | Cytotoxicity |
---|---|---|---|
4,4-triamine | L1210 | 1.8 | High |
5,4-triamine | L1210 | 1.7 | High |
N1-(9-anthracenylmethyl)homospermidine | A375 Melanoma | - | Vesicular formation observed |
The mechanism by which this compound exerts its biological effects involves its interaction with cellular membranes and transport systems. The hydroxyl group plays a crucial role in facilitating these interactions. Studies have shown that upon irradiation, this compound can undergo photochemical reactions leading to the generation of reactive species that can induce cellular stress and apoptosis in cancer cells .
The photochemical behavior of this compound is significant for its applications in phototherapy and biomolecular caging. Under UV light, it can undergo dimerization or conversion to anthraquinone, which enhances its luminescent properties. This photochemical activity has been exploited in developing light-triggered drug delivery systems .
Case Studies
- Cytotoxicity Against Melanoma Cells : In a study involving A375 melanoma cells treated with N1-(9-anthracenylmethyl)homospermidine, rapid formation of vesicular structures was noted, suggesting effective cellular uptake and potential for targeted therapy .
- Phototrigger for Biomolecular Caging : Research demonstrated that this compound could serve as a fluorescent phototrigger for DNA conjugates, allowing for controlled release and activation of therapeutic agents upon light exposure .
Scientific Research Applications
Photochemical Applications
9-Anthracenemethanol plays a significant role in photochemical reactions due to its ability to undergo intramolecular electron transfer. This property has been utilized in the study of fluorescence quantum yields and photodimerization processes.
- Intramolecular Electron Transfer : Research indicates that substituted benzoate esters of 9-anthracenemethanol exhibit distinct fluorescence behaviors in methanol, highlighting its potential in photochemical studies .
- Photodimerization : The compound can undergo photodimerization reactions when exposed to UV light, leading to the formation of various anthracene derivatives. This is particularly useful in developing light-responsive materials .
Polymer Chemistry
9-Anthracenemethanol is utilized as a monomer or initiator in polymerization processes, contributing to the development of novel polymeric materials with unique properties.
- Ring-Opening Polymerization : It serves as an initiator for the ring-opening polymerization of lactides and δ-valerolactone, resulting in polymers with enhanced thermal and mechanical properties .
- Functionalized Polymers : The compound has been used to create anthracene-functionalized elastomers that exhibit reversible luminescent properties through light-triggered dimerization and heat-induced depolymerization .
Biological Applications
Research has explored the effects of 9-anthracenemethanol on biological systems, particularly regarding ion channel modulation.
- Chloride Channel Studies : Studies have shown that 9-anthracenemethanol can modulate chloride channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). It exhibits both potentiation and inhibitory effects on these channels, making it a valuable tool for studying ion transport mechanisms .
Synthetic Applications
The compound is also employed in synthetic organic chemistry as a reagent or starting material.
- Diels-Alder Reactions : 9-Anthracenemethanol is utilized in Diels-Alder reactions with various dienophiles, leading to the formation of complex cyclic structures . This application is particularly relevant for synthesizing pharmaceutical intermediates.
- Preparation of Anthracene Derivatives : It serves as a precursor for synthesizing various anthracene derivatives that can be used in organic electronic applications .
Data Tables
Case Studies
- Photodimerization Mechanism :
- Polymer Development :
- Biological Ion Channel Modulation :
Properties
IUPAC Name |
2-anthracen-9-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMQYHQWUWCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299969 | |
Record name | 9-Anthraceneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54060-73-0 | |
Record name | 9-Anthraceneethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Anthraceneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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